5-fluoro-2-isothiocyanatopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMWEFPQGBTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103425-74-6 | |
| Record name | 5-fluoro-2-isothiocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Aspects of 5 Fluoro 2 Isothiocyanatopyridine
Nucleophilic Addition Reactions of the Isothiocyanate Group
The isothiocyanate functional group (-N=C=S) in 5-fluoro-2-isothiocyanatopyridine is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is fundamental to its use as a building block in the synthesis of a diverse range of organic molecules.
Formation of Thioamide Derivatives
The reaction of isothiocyanates with organometallic reagents or through Friedel-Crafts type reactions with electron-rich arenes can lead to the formation of thioamides. rsc.org While specific studies on this compound are not extensively detailed in this context, the general reactivity pattern of isothiocyanates suggests its capability to undergo such transformations. The reaction typically involves the nucleophilic attack of a carbanion or an activated aromatic ring on the central carbon atom of the isothiocyanate group.
Reactions with Amine Nucleophiles: Thiourea (B124793) Formation
A prominent reaction of this compound is its interaction with amine nucleophiles to form thiourea derivatives. researchgate.net This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. csic.es The resulting intermediate then undergoes proton transfer to yield the stable thiourea product. The reaction is generally efficient and is a common strategy for synthesizing substituted thioureas, which are of interest in medicinal chemistry and materials science. researchgate.net
The general mechanism for thiourea formation is depicted below:
R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'
This process is a cornerstone in the derivatization of isothiocyanates, providing a reliable method for creating complex molecules with potential biological activity. researchgate.net
Reactions with Alcohol and Thiol Nucleophiles: Carbamate and Dithiocarbamate (B8719985) Formation
Analogous to the reaction with amines, this compound can react with alcohols and thiols. The reaction with alcohols yields thiocarbamates, while reaction with thiols produces dithiocarbamates. wikipedia.org The nucleophilic oxygen of the alcohol or sulfur of the thiol attacks the isothiocyanate carbon. libretexts.orgnih.gov These reactions broaden the synthetic utility of this compound, allowing for the introduction of diverse functional groups.
| Nucleophile | Product | General Reaction |
| Amine (R-NH₂) | Thiourea | R-NH₂ + Ar-NCS → Ar-NHC(=S)NHR |
| Alcohol (R-OH) | Thiocarbamate | R-OH + Ar-NCS → Ar-NHC(=S)OR |
| Thiol (R-SH) | Dithiocarbamate | R-SH + Ar-NCS → Ar-NHC(=S)SR |
Table 1: Nucleophilic Addition Reactions of this compound
Cycloaddition Chemistry
Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. sci-rad.comfiveable.me The isothiocyanate group can participate in such reactions, leading to the formation of various heterocyclic structures.
[3+2] Cycloaddition Reactions with Isocyanides for Heterocycle Formation
This compound can undergo [3+2] cycloaddition reactions with isocyanides. These reactions, often catalyzed by transition metals, lead to the formation of five-membered heterocyclic rings. researchgate.netpku.edu.cn The isothiocyanate acts as a three-atom component, reacting with the two-atom isocyanide to construct the heterocyclic core. This methodology provides an efficient route to complex nitrogen- and sulfur-containing heterocycles. sci-rad.combeilstein-journals.org
Reductive Transformations of the Isothiocyanate Moiety to Corresponding Amines
The isothiocyanate group of this compound can be chemically reduced to the corresponding primary amine, 5-fluoro-2-aminopyridine. This transformation is a crucial step in synthetic pathways where the isothiocyanate group is used as a masked or protected form of an amine. The reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.org This reductive process allows for the strategic unmasking of the amine functionality at a desired stage of a multi-step synthesis.
| Transformation | Reagents | Product |
| Reduction | LiAlH₄ or H₂/Catalyst | 5-Fluoro-2-aminopyridine |
Table 2: Reductive Transformation of this compound
Positional Reactivity Trends within the Fluorinated Pyridine (B92270) Ring System
The reactivity of the fluorinated pyridine ring in this compound is a subject of considerable interest due to the interplay of electronic and steric effects imparted by the substituents. The fluorine atom and the isothiocyanate group significantly influence the electron density and accessibility of the various positions on the pyridine ring, thereby dictating its behavior in chemical reactions.
Steric and Electronic Influences on Electrophilic Sites (e.g., 2-position vs. 4-isomer)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which reduces its reactivity towards electrophiles compared to benzene. numberanalytics.comwikipedia.org The introduction of a fluorine atom, a strongly electron-withdrawing group, further deactivates the ring towards electrophilic attack. jst.go.jp However, the isothiocyanate group at the 2-position and the fluorine at the 5-position create a specific electronic environment that directs the regioselectivity of nucleophilic reactions.
In the context of nucleophilic aromatic substitution (SNAr), the positions ortho and para to the electron-withdrawing nitrogen atom (positions 2, 4, and 6) are activated towards nucleophilic attack. wikipedia.org For this compound, the 2-position is occupied by the isothiocyanate group. The fluorine atom at the 5-position has a significant electronic influence. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is notably faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine in SNAr reactions. acs.org
When comparing the reactivity of the 2-isothiocyanatopyridine (B1604750) with its 4-isomer, both steric and electronic factors come into play. The isothiocyanate group at the 2-position is in closer proximity to the ring nitrogen, which can influence its electronic properties and steric accessibility. researchgate.net The 2-position is generally more susceptible to nucleophilic attack than the 3- or 5-positions in pyridine derivatives. wikipedia.org
The presence of a substituent in the 6-position of a pyridine ring can sterically hinder reactions at the adjacent nitrogen and the 2-position. researchgate.net In the case of this compound, the absence of a substituent at the 6-position leaves the 2-position relatively accessible. The fluorine atom at the 5-position, while electron-withdrawing, is not expected to exert a significant steric effect on the 2-position.
Interactive Data Table: Comparison of Isomeric Pyridines
| Compound | Isomeric Position of -NCS | Key Electronic/Steric Features | Predicted Reactivity Hotspot |
| 2-Isothiocyanatopyridine | 2-position | Proximity to ring nitrogen may enhance electrophilicity. | Isothiocyanate carbon |
| 4-Isothiocyanatopyridine | 4-position | Less steric hindrance compared to the 2-isomer. | Isothiocyanate carbon |
| This compound | 2-position | Electron-withdrawing fluorine at the 5-position deactivates the ring but activates the isothiocyanate. | Isothiocyanate carbon |
Proposed Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group. This functional group readily undergoes nucleophilic attack, leading to the formation of a variety of derivatives.
Mechanistic Basis of Dithiocarbamate Salt Formation
The formation of dithiocarbamate salts is a characteristic reaction of isothiocyanates. This process is foundational in many synthetic routes that utilize isothiocyanates as intermediates. rsc.orgnih.gov The general mechanism involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. rsc.orgwikipedia.org
The synthesis of isothiocyanates often proceeds through the decomposition of a dithiocarbamate salt. nih.gov The process typically involves two main steps:
Formation of the dithiocarbamate salt : A primary amine reacts with carbon disulfide (CS₂) to form a dithiocarbamic acid, which is then deprotonated by a base to yield the dithiocarbamate salt. rsc.orgwikipedia.org
Decomposition of the salt : The dithiocarbamate salt is then treated with a desulfurylating agent to yield the isothiocyanate. rsc.orgchemrxiv.org
A general one-pot protocol for preparing alkyl and aryl isothiocyanates involves the in situ generation of a dithiocarbamate salt from the corresponding primary amine and CS₂ in aqueous conditions, followed by elimination to form the isothiocyanate product using a desulfurylation reagent. d-nb.info
Mechanistic Insights into Nucleophilic Attack on the Electrophilic Isothiocyanate Group
The carbon atom of the isothiocyanate group (-N=C=S) in this compound is highly electrophilic. This is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Consequently, it is susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net
The general mechanism for nucleophilic attack on an isothiocyanate involves the addition of the nucleophile to the central carbon atom. This breaks the carbon-sulfur double bond, and the resulting intermediate can then be protonated or undergo further reaction.
Common nucleophiles that react with isothiocyanates include:
Amines : Primary and secondary amines react with isothiocyanates to form thiourea derivatives. nih.gov
Hydroxide (B78521) ions : Attack by hydroxide ions leads to the formation of monothiocarbamate derivatives. nih.gov
Thiols : Thiols react with isothiocyanates to form dithiocarbamates. This reaction is notably reversible. nih.gov
The reaction with thiols is particularly significant in biological systems, where isothiocyanates can react with sulfhydryl groups in proteins and peptides like glutathione. nih.gov Theoretical investigations into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines have shown a stepwise mechanism involving a zwitterionic tetrahedral intermediate. ugent.be This provides a model for understanding the fundamental steps of nucleophilic attack on the isothiocyanate moiety.
Interactive Data Table: Nucleophilic Reactions of Isothiocyanates
| Nucleophile | Product | General Reaction |
| Primary/Secondary Amine (R'NH₂) | Thiourea | R-N=C=S + R'NH₂ → R-NH-C(=S)-NHR' |
| Hydroxide Ion (OH⁻) | Monothiocarbamate | R-N=C=S + OH⁻ → R-NH-C(=S)-O⁻ |
| Thiol (R'SH) | Dithiocarbamate | R-N=C=S + R'SH ⇌ R-NH-C(=S)-SR' |
Derivatization Strategies and Applications in Chemical Probe Development
Synthesis of Novel Derivatives for Structure-Activity Relationship Studies
The synthesis of new derivatives from a lead compound is a cornerstone of medicinal chemistry, allowing researchers to understand how specific structural changes affect a molecule's biological activity. This is known as a structure-activity relationship (SAR) study. rsc.org For instance, in the development of α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized to explore their therapeutic potential. nih.gov The results indicated that most of the synthesized compounds exhibited greater potential for inhibiting α-glucosidase than the original parent compound. nih.gov This highlights how modifying a core structure can lead to enhanced biological function. nih.gov
Similarly, the synthesis of thiourea (B124793) derivatives from isothiocyanates has been a fruitful area of research for developing agents against Leishmania amazonensis. mdpi.com By reacting isothiocyanates with various amines, researchers have created a library of compounds with varying potencies. mdpi.com SAR analysis of these derivatives revealed that factors like the length of a carbon spacer and the compound's lipophilicity are key to optimizing its anti-leishmanial activity. mdpi.com Such studies are crucial for the rational design of more effective therapeutic agents. rsc.orgmdpi.com
Table 1: Examples of Synthesized Derivatives and Their Biological Targets
| Derivative Class | Starting Material | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| 5-fluoro-2-oxindole derivatives | 5-fluoro-2-oxindole | α-glucosidase | Most derivatives showed enhanced inhibitory activity compared to the parent compound. | nih.gov |
| N,N'-disubstituted thioureas | Isothiocyanates | Leishmania amazonensis | Structural features like carbon spacer length and lipophilicity are key for activity. | mdpi.com |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | Known DYRK1A inhibitors | DYRK1A/CLK1/CLK4/haspin kinases | Ring contraction and isosteric replacement led to enhanced inhibitory activity. | rsc.org |
| 5-Fluoro-isatin thiosemicarbazone derivatives | 5-Fluoro-isatin thiosemicarbazone | Various bacteria and DNA | Different functional groups and their positions influence antimicrobial and DNA binding activity. | kashanu.ac.ir |
Analytical Derivatization for Enhanced Detection and Separation in Complex Matrices
Chemical derivatization is a powerful technique in analytical chemistry to improve the detection and separation of analytes in complex samples. jfda-online.comresearchgate.net This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). jfda-online.commdpi.com The primary goals of derivatization in this context are to increase the volatility of the analyte, improve its chromatographic behavior, and enhance its detectability. researchgate.netgcms.cz
In GC-MS analysis, derivatization is often necessary for compounds that are not sufficiently volatile or stable at the high temperatures used in the gas chromatograph. jfda-online.comsigmaaldrich.com By converting polar functional groups into less polar, more volatile derivatives, their separation and detection can be significantly improved. researchgate.net For example, silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. gcms.cz
UHPLC-MS/MS is a highly sensitive and selective analytical technique used for quantifying compounds in complex mixtures. mdpi.comnih.govnih.gov Derivatization can be employed to enhance the ionization efficiency of an analyte, leading to better sensitivity in the mass spectrometer. lcms.cz For instance, adding a readily ionizable group to a molecule can significantly improve its signal in electrospray ionization (ESI), a common ionization source for LC-MS. researchgate.net Furthermore, UHPLC-MS/MS methods are crucial for analyzing a wide range of compounds, from new psychoactive substances in hair samples to explosive compounds in soil. nih.govthermofisher.com
The isothiocyanate group in 5-fluoro-2-isothiocyanatopyridine is highly reactive towards primary and secondary amines, making it an excellent reagent for derivatizing these functional groups. mdpi.comresearchgate.net This reaction forms a stable thiourea linkage. The reactivity of isothiocyanates with amines is a well-established method for peptide sequencing and the analysis of amino acids. researchgate.netshimadzu.com
For hydroxyl groups, while isocyanates are commonly used, isothiocyanates can also react, albeit more slowly. gcms.cznih.gov Other reagents frequently used for derivatizing hydroxyl groups include acyl chlorides and organic anhydrides. nih.gov
The derivatization of peptides and proteins is essential for many analytical and functional studies. nih.gov N-Hydroxysuccinimide (NHS) esters are widely used to label primary amine groups in peptides and proteins, forming stable amide bonds. nih.govdiva-portal.org The choice of derivatizing reagent depends on the specific application, whether it's for improving detection in mass spectrometry or for attaching a fluorescent tag for imaging. researchgate.netmdpi.com
Table 2: Common Derivatization Reagents and Their Target Functional Groups
| Reagent Type | Target Functional Group(s) | Application | Reference |
|---|---|---|---|
| Isothiocyanates | Primary and secondary amines | Peptide sequencing, amino acid analysis, synthesis of bioactive compounds | mdpi.comresearchgate.net |
| Isocyanates | Alcohols, phenols, amines | Derivatization for chromatography | gcms.cznih.gov |
| Acyl chlorides, organic anhydrides | Hydroxyl groups | Derivatization for chromatography | nih.gov |
| N-Hydroxysuccinimide (NHS) esters | Primary amines | Labeling of peptides and proteins | nih.govdiva-portal.org |
| o-phthalaldehyde (OPA) | Primary amines, amino acids | Pre-column derivatization for HPLC | researchgate.netshimadzu.com |
| Dansyl chloride | Primary and secondary amines, phenols | Derivatization for fluorescence detection | researchgate.netresearchgate.net |
Derivatization for Biological Activity Exploration within Chemical Scaffolds
A chemical scaffold is a core structure of a molecule from which a variety of derivatives can be built. mdpi.comnih.gov The pyridine (B92270) ring in this compound serves as a valuable scaffold in drug discovery. dovepress.com The introduction of a fluorine atom can enhance metabolic stability and improve the pharmacodynamic properties of a molecule. nih.gov
The design of bioactive scaffolds is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govmdpi.com The pyridine scaffold is present in numerous approved drugs, highlighting its importance. dovepress.com By starting with a scaffold like this compound, chemists can systematically attach different functional groups to the isothiocyanate moiety, creating a library of compounds to screen for biological activity. mdpi.com This approach has been successful in identifying potent inhibitors of various enzymes and receptors. rsc.orgnih.gov
The development of chemical probes is another important application of scaffold-based design. nih.govrsc.orgpromega.co.uk A chemical probe is a small molecule used to study the function of a specific protein target. promega.co.uknih.gov High-quality chemical probes need to be potent and selective for their target. nih.gov The derivatization of a scaffold like this compound can be used to fine-tune the properties of a molecule to meet the stringent criteria of a chemical probe. nih.gov
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Different nuclei within the molecule, such as ¹H, ¹³C, and ¹⁹F, provide unique spectral data that, when combined, offer a comprehensive picture of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Elucidation
¹H-NMR spectroscopy is instrumental in defining the arrangement and electronic environment of protons in 5-fluoro-2-isothiocyanatopyridine. The analysis of a ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the three protons on the pyridine (B92270) ring. nih.gov
A doublet observed at approximately 8.28 ppm with a coupling constant (J) of 3.0 Hz is assigned to the proton at the C6 position. nih.gov A more complex signal, a doublet of doublet of doublets (ddd), appears around 7.46 ppm, which corresponds to the proton at the C4 position. nih.gov This multiplicity arises from its coupling to the adjacent protons and the fluorine atom. The third signal, a doublet of doublets (dd) at about 7.12 ppm, is attributed to the proton at the C3 position. nih.gov The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern of the pyridine ring.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 8.28 | d | 3.0 |
| H-4 | 7.46 | ddd | 8.7, 7.3, 3.0 |
| H-3 | 7.12 | dd | 8.7, 3.9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis
¹³C-NMR spectroscopy provides essential information about the carbon framework of this compound. The spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for each carbon atom, with their chemical shifts influenced by their local electronic environment and coupling to the fluorine atom. nih.gov
The carbon atom directly bonded to the fluorine (C5) exhibits a characteristic doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 253.3 Hz, appearing at a chemical shift of around 158.03 ppm. nih.gov The isothiocyanate carbon (NCS) is observed as a singlet at about 139.59 ppm. nih.gov The other carbon atoms on the pyridine ring also show coupling to the fluorine atom, with smaller coupling constants (²JCF, ³JCF, ⁴JCF), which helps in their definitive assignment. nih.gov For instance, the C6 carbon appears as a doublet at 141.14 ppm with a four-bond coupling (⁴JCF) of 2.7 Hz. nih.gov
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-5 | 158.03 | d | ¹JCF = 253.3 |
| C-6 | 141.14 | d | ⁴JCF = 2.7 |
| NCS | 139.59 | s | - |
| C-2 | 137.98 | d | ²JCF = 26.3 |
| C-4 | 126.71 | d | ²JCF = 20.6 |
| C-3 | 121.57 | d | ³JCF = 5.8 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization
¹⁹F-NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated organic compounds. diva-portal.org Due to the 100% natural abundance of the ¹⁹F isotope, it provides clear spectra with a wide chemical shift range, making it an invaluable tool for characterizing the fluorine environment in this compound. diva-portal.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing its exact mass with high accuracy. thermofisher.comnih.gov This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₆H₃FN₂S) is a key parameter for its confirmation. While a specific HRMS value for this exact compound is not in the search results, a closely related isomer, 3-fluoro-2-isothiocyanatopyridine, has a calculated m/z for [M+H]⁺ of 155.0079. nih.gov This highlights the precision of HRMS in determining elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds and confirming the presence of this compound in reaction mixtures or for assessing its purity. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, which in turn predicts the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For a molecule like 5-fluoro-2-isothiocyanatopyridine, these calculations can elucidate the influence of the electron-withdrawing fluorine atom and the electrophilic isothiocyanate group on the pyridine (B92270) ring.
DFT calculations, often using functionals like M06-2X or PBE1PBE with various basis sets (e.g., def2-TZVP, 6-31G(d)), can provide optimized geometries, vibrational frequencies, and electronic properties. nih.govrsc.org For instance, calculated Mulliken atomic charges can pinpoint the most electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov The isothiocyanate group (-N=C=S) is a known electrophilic center, highly reactive towards nucleophiles. nih.gov
Theoretical calculations can also predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable tool for estimating NMR chemical shifts, which can be compared with experimental data for structure verification. rsc.org For this compound, ¹³C-NMR data has been experimentally determined, and these values could be theoretically reproduced to validate the computational model. mdpi.com
Table 1: Representative Theoretical Data from Quantum Chemical Calculations This table is illustrative, based on typical outputs from quantum chemical calculations on related organic molecules.
| Calculated Property | Method/Basis Set | Predicted Value/Insight | Reference |
| Optimized Geometry | DFT (B3LYP/def2-TZVP) | Provides bond lengths and angles for the lowest energy conformation. | mdpi.com |
| Relative Energy of Isomers | CCSD(T)/def2-TZVPP | Determines the thermodynamic stability compared to other structural isomers. | mdpi.com |
| Mulliken Atomic Charges | DFT (M06-2X/def2-TZVP) | Identifies the carbon atom of the NCS group as a primary electrophilic site. | nih.gov |
| Atomic Spin Densities | DFT (M06-2X/def2-TZVP) | Relevant for studying radical reactions; predicts spin distribution in open-shell species. | nih.gov |
| ¹³C NMR Chemical Shifts | GIAO (PBE1PBE/6-31G(2d)) | Predicts chemical shifts for comparison with experimental spectra to confirm structure. | rsc.org |
Studies on substituted oxaphosphirenes show that fluorine substitution can significantly alter the relative stability of different isomers, a phenomenon that quantum calculations can effectively model. mdpi.com This highlights the importance of such calculations in understanding the unique properties conferred by the fluorine atom in this compound.
Molecular Modeling and Docking Studies for Ligand-Target Interactions in Derivative Studies
While this compound is a building block, its derivatives are often designed to interact with specific biological targets. Molecular modeling, particularly docking studies, is a crucial step in this design process. frontiersin.org This computational technique predicts how a ligand (the derivative) binds to the active site of a target protein, estimating the binding affinity and identifying key intermolecular interactions. mdpi.com
In studies of isothiocyanate derivatives, molecular docking has been used to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov For example, docking analysis can reveal hydrogen bonding interactions with crucial amino acid residues like Met522 in the COX-2 active site. nih.gov Similarly, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors, with molecular docking used to simulate the affinity between the compounds and the enzyme. frontiersin.org These studies often find that fluorine substitution can enhance metabolic stability and improve pharmacodynamic effects. frontiersin.org
The general workflow involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank. mdpi.com
Preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning charges.
Running docking simulations using software like AutoDock to generate various binding poses. nih.gov
Analyzing the results to identify the most stable binding mode, typically indicated by the lowest binding energy, and to visualize the interactions. mdpi.com
Table 2: Example of Molecular Docking Results for Isothiocyanate Derivatives This table is based on findings from studies on various isothiocyanate derivatives targeting different enzymes.
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Phenyl Isothiocyanates | Cyclooxygenase-2 (COX-2) | -8.5 to -9.5 | Tyr385, Ser530, Val523 | nih.gov |
| Thiazoline-2-thiones | Bovine Serum Albumin (BSA) | -4.7 to -5.3 | Arg198, Arg208, Ser201 | mdpi.com |
| Indolylmethylen-thioxothiazolidines | E. coli DNA Gyrase | -8.0 to -9.1 | Asp73, Gly77, Arg76 | mdpi.com |
| 5-Fluoro-2-oxindoles | α-Glucosidase | Not specified | Asp214, Glu276, Asp349 | frontiersin.org |
These in silico studies are invaluable for rational drug design, allowing researchers to prioritize which derivatives of this compound are most promising for synthesis and subsequent biological evaluation. nih.gov
Reaction Pathway Analysis through Theoretical Calculations
Theoretical calculations can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs its rate.
For reactions involving this compound, such as its synthesis from 5-fluoro-2-aminopyridine or its reaction with nucleophiles, theoretical analysis can:
Validate a proposed mechanism: By comparing the calculated activation energies for different possible pathways, the most favorable route can be identified.
Explain regioselectivity: In cases where a reaction can yield multiple products, calculations can show which pathway has a lower energy barrier, thus predicting the major product.
Optimize reaction conditions: Understanding the mechanism can suggest changes in solvent or temperature that might favor the desired pathway.
A study on the reaction of cobaltacyclopentadiene with isothiocyanate to form pyridin-2(1H)-thione provides an example of how computational methods are applied to understand reaction pathways involving isothiocyanates. dntb.gov.ua Similarly, computational analysis of the interconversion of CHOP isomers demonstrates the ability to compute detailed energy profiles, identifying kinetic and thermodynamic products. mdpi.com Although a specific pathway analysis for this compound is not widely published, the established methodologies are directly applicable.
Table 3: Hypothetical Energy Profile for a Reaction Step This table illustrates the type of data generated from a theoretical reaction pathway analysis.
| Species | Description | Method | Calculated Relative Energy (kcal/mol) |
| R | Reactants (e.g., this compound + Nucleophile) | DFT (B3LYP/def2-TZVP) | 0.0 |
| TS1 | Transition State for C-S bond formation | DFT (B3LYP/def2-TZVP) | +15.2 |
| INT1 | Covalently-bound Intermediate | DFT (B3LYP/def2-TZVP) | -5.8 |
| P | Products (e.g., Thiourea (B124793) derivative) | DFT (B3LYP/def2-TZVP) | -20.5 |
This type of detailed analysis provides a molecular-level picture of the chemical transformation, offering insights that are often inaccessible through experimental means alone and guiding the synthetic utility of this compound.
Future Research Directions and Potential Innovations
Development of More Efficient and Sustainable Synthetic Routes to Fluorinated Pyridyl Isothiocyanates
The synthesis of isothiocyanates (ITCs), particularly those on heterocyclic systems, has traditionally relied on harsh and toxic reagents such as thiophosgene (B130339) and carbon disulfide. nih.govdigitellinc.com While effective, the environmental and safety concerns associated with these reagents necessitate the development of greener alternatives. Future research is poised to focus on more efficient and sustainable methods for producing 5-fluoro-2-isothiocyanatopyridine and related compounds.
A promising avenue lies in the catalytic sulfurization of isocyanides using elemental sulfur. digitellinc.commdpi.com Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry, making its use highly desirable from both economic and environmental standpoints. digitellinc.com Research has shown that tertiary amines can catalyze the conversion of isocyanides to isothiocyanates, offering a more sustainable protocol. nih.gov The optimization of this reaction for fluorinated pyridyl isocyanides could provide a direct and green route to the target compound.
Another area of innovation is the development of novel desulfurization reagents and protocols for dithiocarbamate (B8719985) salts, which are readily formed from the corresponding amine (2-amino-5-fluoropyridine) and carbon disulfide. chemrxiv.orgmdpi.com While CS₂ is still used in this step, subsequent desulfurization can be improved. Studies have demonstrated the use of milder reagents like iron(III) chloride, hypervalent iodine compounds, and di-tert-butyl dicarbonate (B1257347) as effective desulfurizing agents, often under aqueous or solvent-free conditions. mdpi.comresearchgate.nettandfonline.com Microwave-assisted synthesis using reagents like Lawesson's reagent has also been shown to dramatically reduce reaction times and improve yields. tandfonline.com
The following table summarizes and compares potential modern synthetic approaches applicable to the synthesis of fluorinated pyridyl isothiocyanates.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages |
| Amine-Catalyzed Sulfurization | Fluoropyridyl Isocyanide, Elemental Sulfur | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Utilizes low-toxicity, abundant sulfur; catalytic; green solvents applicable. nih.gov |
| One-Pot from Amine via Dithiocarbamate | 2-Amino-5-fluoropyridine, CS₂ | FeCl₃·6H₂O, DABCO | One-pot procedure; moderate to good yields for pyridyl ITCs. mdpi.com |
| Microwave-Assisted Thionation | Fluoropyridyl Isocyanide | Lawesson's Reagent, Triethylamine (B128534) | High efficiency, very short reaction times, can be performed in water. tandfonline.com |
| Hypervalent Iodine-Promoted Synthesis | 2-Amino-5-fluoropyridine, CS₂ | Diacetoxyiodobenzene | Metal-free, works in water at room temperature. tandfonline.com |
| Copper-Catalyzed Isothiocyanation | 2-Amino-5-fluoropyridine | Langlois reagent (F₃CSO₂Na), Copper catalyst | Enables use of alternative thiocarbonyl sources. rsc.org |
Future efforts will likely focus on combining these strategies, such as developing catalytic, one-pot procedures from readily available amines that avoid toxic reagents and minimize waste, thereby aligning with the principles of green chemistry. nih.govdigitellinc.com
Exploration of Novel Reactivity Patterns and Catalytic Applications for this compound
The isothiocyanate functional group is a versatile electrophile, known for its reactivity with a wide range of nucleophiles to form thioureas, thiocarbamates, and other sulfur-containing compounds. mdpi.comnih.gov The this compound molecule, however, presents a unique combination of reactive sites: the electrophilic carbon of the isothiocyanate, the nucleophilic nitrogen of the pyridine (B92270) ring, and the carbon-fluorine bond, which can participate in nucleophilic aromatic substitution (SNAr) reactions.
Future research should explore the interplay between these functionalities. For instance, the fluorine atom significantly influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the isothiocyanate group. Conversely, the isothiocyanate group can direct reactions at other positions on the ring.
A key area for exploration is in cycloaddition and transannulation reactions. Isothiocyanates are known to participate in cycloadditions to form diverse heterocycles. mdpi.com Recent studies have shown that pyridotriazoles can undergo a cobalt-catalyzed denitrogenative transannulation with isothiocyanates to produce N-fused imino-thiazolopyridines. nih.gov Applying this methodology to this compound could provide rapid access to novel, complex heterocyclic scaffolds that would be difficult to synthesize otherwise. This reaction proceeds through a radical mechanism involving a Co(III)-pyridyl radical intermediate, highlighting a departure from typical two-electron pathways. nih.gov
Furthermore, the compound itself or its metal complexes could serve as catalysts. The pyridine nitrogen provides a coordination site for metal ions, and the isothiocyanate group could act as a ligand or a reactive handle. The design of ligands based on this scaffold could lead to new catalysts for a variety of organic transformations. The fluorine substituent could be used to fine-tune the electronic properties and stability of such catalysts.
Rational Design of Next-Generation Fluorinated Pyridyl Scaffolds for Diverse Academic Applications
The fluorinated pyridine motif is a privileged scaffold in medicinal chemistry and chemical biology. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the pyridine ring serves as a versatile hydrogen bond acceptor and aromatic interaction partner. acs.orgcore.ac.uk The isothiocyanate group in this compound provides a reactive handle for covalently modifying biological targets or for building more complex molecular architectures.
Rational design, aided by computational modeling, can be employed to develop next-generation scaffolds based on this compound for a range of academic applications. nih.govupenn.edu
Chemical Probes and Inhibitors: The isothiocyanate group can act as a covalent "warhead" to target nucleophilic residues like cysteine or lysine (B10760008) in proteins. mdpi.comnih.gov By attaching this fluoropyridyl isothiocyanate moiety to a molecule with known binding affinity for a specific protein, researchers can design potent and selective covalent inhibitors. This strategy is valuable for studying enzyme function, validating drug targets, and developing therapeutic leads. Computational studies can help predict the binding modes and reactivity of such probes. acs.org
Fluorescent Sensors: The principles of rational design can be used to create novel fluorescent probes for live-cell imaging. upenn.edu The 5-fluoro-2-pyridyl core could be elaborated into a larger, conjugated system with desirable photophysical properties. The isothiocyanate group could be used to tether the fluorophore to a specific cellular component or to react in response to a specific analyte, leading to a change in fluorescence.
Materials Science: The rigid, polar nature of the fluoropyridyl group, combined with the reactive isothiocyanate handle, makes it an attractive building block for functional materials. It could be incorporated into polymers or onto surfaces to create materials with tailored electronic properties, surface energies, or binding capabilities.
The development of these next-generation scaffolds will rely on a deep understanding of structure-activity relationships (SAR) and structure-property relationships. mdpi.com By systematically modifying the core structure and exploring its reactivity, researchers can create a diverse library of fluorinated pyridyl compounds for a multitude of applications in chemical biology, materials science, and catalysis.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-fluoro-2-isothiocyanatopyridine, and how can purity be validated?
- Methodology : Synthesis typically involves fluorination and isothiocyanate functionalization of pyridine derivatives. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., DAST) under anhydrous conditions.
- Isothiocyanate introduction : Reaction with thiophosgene or ammonium thiocyanate.
- Characterization : Validate purity via HPLC (≥95% purity threshold) and confirm structure using H/C NMR and FT-IR (e.g., N=C=S stretch at ~2050 cm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Prioritize:
- NMR : Identify fluorine coupling patterns (e.g., F NMR chemical shifts between -100 to -150 ppm).
- Mass spectrometry : Confirm molecular ion peaks ([M+H] via ESI-MS).
- Elemental analysis : Validate C, H, N, S ratios within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Storage : Inert atmosphere (argon), -20°C, away from moisture.
- Waste disposal : Segregate thiocyanate-containing waste; neutralize with oxidizing agents (e.g., KMnO) before disposal .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in polar aprotic solvents?
- Methodology :
- DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), temperature (25–80°C), and catalyst loading (e.g., KCO).
- Kinetic analysis : Use in situ FT-IR to monitor NCS group formation rates.
- Contradiction resolution : Compare literature data with controlled replicates; identify solvent decomposition byproducts via GC-MS .
Q. What strategies address conflicting data on the stability of this compound in aqueous media?
- Methodology :
- Degradation studies : Use LC-MS to track hydrolysis products (e.g., thiourea derivatives) under varying pH (2–12).
- Computational modeling : Apply DFT to assess hydrolysis activation barriers.
- Cross-validation : Replicate disputed studies with strict inert-atmosphere controls .
Q. How does this compound compare to non-fluorinated analogs in bioconjugation efficiency?
- Methodology :
- Comparative kinetics : React with model amines (e.g., lysine derivatives) under pseudo-first-order conditions; quantify adducts via RP-HPLC.
- Steric/electronic analysis : Use Hammett plots to correlate fluorine’s electron-withdrawing effects with reaction rates .
Q. What interdisciplinary approaches enhance the application of this compound in targeted drug delivery?
- Methodology :
- Click chemistry : Couple with azide-functionalized nanoparticles; assess conjugation efficiency via fluorescence quenching.
- In vivo studies : Track biodistribution using F-labeled analogs and PET imaging .
Methodological Frameworks
- Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure scalability of synthesis protocols for preclinical studies .
- Literature integration : Use systematic reviews (PRISMA guidelines) to map gaps in fluorinated isothiocyanate reactivity .
- Data validation : Adopt MIRIBEL standards for reporting analytical parameters (e.g., LOD/LOQ in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
